1-[4-(2,6-DICHLOROBENZYL)PIPERAZINO]-3-(3-METHOXY-4-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE
Overview
Description
1-[4-(2,6-DICHLOROBENZYL)PIPERAZINO]-3-(3-METHOXY-4-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE is a complex organic compound that features a piperazine ring substituted with a 2,6-dichlorobenzyl group and a pyrazole ring substituted with a methoxy and nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2,6-DICHLOROBENZYL)PIPERAZINO]-3-(3-METHOXY-4-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Substitution with 2,6-Dichlorobenzyl Group: The piperazine ring is then substituted with a 2,6-dichlorobenzyl group using a nucleophilic substitution reaction.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones.
Substitution with Methoxy and Nitro Groups: The pyrazole ring is then substituted with methoxy and nitro groups through electrophilic aromatic substitution reactions.
Coupling of Piperazine and Pyrazole Rings: Finally, the piperazine and pyrazole rings are coupled together using a condensation reaction.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production, including the use of continuous flow reactors and automated synthesis equipment to increase yield and reduce production time .
Chemical Reactions Analysis
Types of Reactions: 1-[4-(2,6-DICHLOROBENZYL)PIPERAZINO]-3-(3-METHOXY-4-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can occur at the nitro group, converting it to an amino group.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the piperazine and pyrazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.
Substitution: Common reagents for substitution reactions include halogenating agents and nucleophiles such as amines and alcohols.
Major Products:
Oxidation Products: Oxidation of the methoxy group can yield a carboxylic acid, while oxidation of the nitro group can yield a nitroso compound.
Reduction Products: Reduction of the nitro group yields an amino compound.
Substitution Products: Substitution reactions can yield a variety of derivatives depending on the substituents introduced.
Scientific Research Applications
1-[4-(2,6-DICHLOROBENZYL)PIPERAZINO]-3-(3-METHOXY-4-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[4-(2,6-DICHLOROBENZYL)PIPERAZINO]-3-(3-METHOXY-4-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cellular processes.
Pathways Involved: It affects pathways related to cell signaling, metabolism, and apoptosis.
Comparison with Similar Compounds
1-(2,6-Dichlorobenzyl)piperazine: A similar compound with a piperazine ring substituted with a 2,6-dichlorobenzyl group.
1-(2,4-Dichlorobenzyl)piperazine: Another similar compound with a piperazine ring substituted with a 2,4-dichlorobenzyl group.
Uniqueness: 1-[4-(2,6-DICHLOROBENZYL)PIPERAZINO]-3-(3-METHOXY-4-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE is unique due to the presence of both the piperazine and pyrazole rings, as well as the specific substitutions on these rings. This unique structure contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
1-[4-[(2,6-dichlorophenyl)methyl]piperazin-1-yl]-3-(3-methoxy-4-nitropyrazol-1-yl)propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21Cl2N5O4/c1-29-18-16(25(27)28)12-24(21-18)6-5-17(26)23-9-7-22(8-10-23)11-13-14(19)3-2-4-15(13)20/h2-4,12H,5-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNRDRRLLHAPGAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN(C=C1[N+](=O)[O-])CCC(=O)N2CCN(CC2)CC3=C(C=CC=C3Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl2N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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